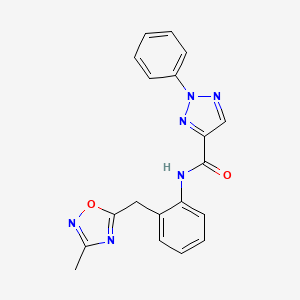
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H16N6O2 and its molecular weight is 360.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, exhibit a broad spectrum of biological activities
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with various biological targets, leading to changes in their function
Biochemical Pathways
1,2,4-oxadiazole derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activities
Result of Action
It is known that 1,2,4-oxadiazole derivatives can have various effects at the molecular and cellular level due to their broad spectrum of biological activities
生物活性
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound incorporates a 1,2,4-oxadiazole moiety known for its diverse pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H19N5O |
| Molecular Weight | 345.39 g/mol |
| CAS Number | 1448036-83-6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and triazole moieties. For instance, derivatives of 1,2,4-oxadiazole have shown significant antiproliferative activity against various cancer cell lines. In one study, a related oxadiazole compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity .
Moreover, the incorporation of triazole rings has been associated with enhanced anticancer effects. A study on triazole derivatives demonstrated significant cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. The best-performing compound in this series had an IC50 value of 1.1 µM against MCF-7 cells .
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key enzymes such as telomerase and topoisomerase, which are critical for cancer cell proliferation . Additionally, some oxadiazole derivatives have shown inhibitory effects on matrix metalloproteinases (MMPs), which play a role in tumor invasion and metastasis .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored. Compounds similar to this compound have demonstrated good inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The antimicrobial activity is believed to be linked to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies
Several case studies illustrate the biological efficacy of similar compounds:
- Study on Oxadiazole Derivatives :
- Antimicrobial Evaluation :
属性
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c1-13-21-18(27-24-13)11-14-7-5-6-10-16(14)22-19(26)17-12-20-25(23-17)15-8-3-2-4-9-15/h2-10,12H,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFUBNQRIUHOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














